molecular formula C16H15N3O2 B251807 N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

Katalognummer B251807
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: KJASUPJGNMZRCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. STAT3 is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival, and its aberrant activation has been implicated in the development and progression of various types of cancer. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Wirkmechanismus

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the protein-protein interaction between STAT3 and CBP by binding to the CBP-binding domain of STAT3. This prevents the recruitment of CBP to the activated STAT3 transcription complex, leading to the suppression of STAT3-mediated gene transcription and downstream signaling pathways.
Biochemical and physiological effects:
N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to have a number of biochemical and physiological effects in cancer cells and animal models. These include inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments, including its small size, high potency, and specificity for the STAT3-CBP interaction. However, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. These include:
1. Development of more potent and selective STAT3 inhibitors based on the structure of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide.
2. Investigation of the molecular mechanisms underlying the anti-cancer effects of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, including its effects on downstream signaling pathways and cellular processes.
3. Evaluation of the safety and efficacy of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in clinical trials, including its potential use in combination with other cancer therapies.
4. Development of novel drug delivery systems for N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide to improve its solubility and bioavailability.
5. Investigation of the potential use of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in other diseases and conditions, such as inflammation and autoimmune disorders, where STAT3 signaling is dysregulated.
In conclusion, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide is a promising small molecule inhibitor of the STAT3-CBP interaction with potential applications in cancer therapy. Further research is needed to fully understand its molecular mechanisms and evaluate its safety and efficacy in clinical trials.

Synthesemethoden

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled to form the final product. The detailed synthesis route and conditions have been described in the literature.

Wissenschaftliche Forschungsanwendungen

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the growth and survival of cancer cells, induces apoptosis, and suppresses the expression of STAT3 target genes. In vivo studies have demonstrated that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits tumor growth and metastasis in various types of cancer, including breast, lung, prostate, and pancreatic cancer.

Eigenschaften

Molekularformel

C16H15N3O2

Molekulargewicht

281.31 g/mol

IUPAC-Name

2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-7-5-11(6-8-12)16-19-14-13(21-16)4-3-9-17-14/h3-10H,1-2H3,(H,18,20)

InChI-Schlüssel

KJASUPJGNMZRCB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Kanonische SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Löslichkeit

22.2 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.